molecular formula C12H18Cl2N4 B1407622 3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride CAS No. 1417569-77-7

3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride

Cat. No.: B1407622
CAS No.: 1417569-77-7
M. Wt: 289.2 g/mol
InChI Key: OPFXDZIUUKKOPV-UHFFFAOYSA-N
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Description

The compound “3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride” belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Synthesis Analysis

The synthesis of imidazopyridines involves various methods. For instance, 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo [4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .


Molecular Structure Analysis

The molecular structure of imidazopyridines was elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method . Hirshfeld surface analysis was used to determine the intermolecular interactions responsible for the stabilization of the molecule .


Chemical Reactions Analysis

The alkylation reaction of the compound gives, each time, two regioisomers, N3 and N4; in the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3 and N4 regioisomers .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be predicted using computational methods. For instance, the density of a similar compound was predicted to be 1.55±0.1 g/cm3 .

Scientific Research Applications

Imidazo[1,2-b]pyridazine in Medicinal Chemistry

Imidazo[1,2-b]pyridazine is a significant class of heterocyclic nucleus providing various bioactive molecules, including kinase inhibitors like ponatinib. This review unveils the structure-activity relationships (SAR) of imidazo[1,2-b]pyridazine derivatives, guiding the development of compounds with enhanced pharmacokinetic profiles and efficiency (Garrido et al., 2021).

Cytochrome P450 Isoform Inhibitors

Research on cytochrome P450 (CYP) isoforms, which metabolize a diverse number of drugs, highlights the importance of selective chemical inhibitors. These inhibitors are crucial in deciphering the involvement of specific CYP isoforms in drug metabolism, potentially guiding the development of safer pharmaceuticals (Khojasteh et al., 2011).

Dipeptidyl Peptidase IV (DPP IV) Inhibitors

DPP IV inhibitors, including compounds with piperidine structures, are highlighted for their therapeutic potential in treating type 2 diabetes mellitus (T2DM). This area of research focuses on molecules that inhibit GLP-1 and GIP degradation by DPP IV without affecting its activity on other substrates (Mendieta et al., 2011).

Recyclable Copper Catalyst Systems

Recyclable protocols for C–N bond-forming reactions, involving amines such as piperidine and imidazole derivatives, are discussed for their importance in organic synthesis. These catalyst systems are potential candidates for commercial exploitation, highlighting the role of heterocyclic compounds in advancing green chemistry (Kantam et al., 2013).

Synthetic Biology Applications

Unnatural base pairs, including those derived from imidazoquinolinamines, are explored for their potential in synthetic biology. These base pairs, designed to enhance shape complementarity, stacking ability, and non-canonical hydrogen bonding, open new avenues for genetic engineering and the development of novel biological systems (Saito-Tarashima & Minakawa, 2018).

Properties

IUPAC Name

3-methyl-2-piperidin-4-ylimidazo[4,5-b]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4.2ClH/c1-16-11(9-4-7-13-8-5-9)15-10-3-2-6-14-12(10)16;;/h2-3,6,9,13H,4-5,7-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFXDZIUUKKOPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=C1N=CC=C2)C3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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